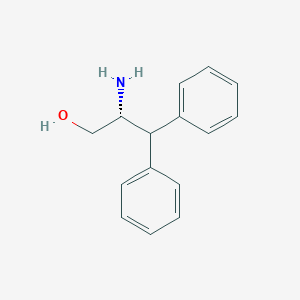

(R)-2-Amino-3,3-diphenylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDOXKGXOXANAF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452193 | |

| Record name | (R)-2-Amino-3,3-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171037-01-7 | |

| Record name | (R)-2-Amino-3,3-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Chiral Amino Alcohols in Modern Synthetic Chemistry

Chiral amino alcohols are fundamental building blocks and catalysts in the creation of single-enantiomer pharmaceuticals and other biologically active molecules. nih.gov The stereochemistry of a molecule is crucial to its biological function, and the ability to selectively produce one enantiomer over the other is a primary goal of modern organic synthesis. Chiral amino alcohols serve this purpose admirably, acting as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to control the stereochemical outcome of a reaction. diva-portal.orgwestlake.edu.cn

Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to metal centers or participate in hydrogen bonding, thereby creating a well-defined chiral environment around a reactive center. This controlled environment dictates the stereoselective formation of new chiral centers in the product molecule. The chiral β-amino alcohol framework, in particular, is a common motif in many natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn

The synthesis of chiral amino alcohols has been a subject of intense research. Traditional methods often relied on the derivatization of naturally occurring amino acids. diva-portal.org However, to broaden the scope of available structures, numerous asymmetric synthetic routes have been developed. These include the Sharpless asymmetric aminohydroxylation of alkenes, the ring-opening of epoxides with nitrogen nucleophiles, and the asymmetric reduction of α-amino ketones. diva-portal.org More recent advancements have focused on catalytic methods, such as chromium-catalyzed asymmetric cross-coupling reactions, to improve efficiency and reduce costs. westlake.edu.cn

The Unique Role of R 2 Amino 3,3 Diphenylpropan 1 Ol As a Chiral Scaffold

(R)-2-Amino-3,3-diphenylpropan-1-ol, with its distinct structural features, has carved a unique niche for itself as a chiral scaffold in asymmetric synthesis. The presence of two bulky phenyl groups at the C3 position provides significant steric hindrance, which is a key factor in achieving high levels of stereocontrol in chemical reactions. This steric bulk effectively shields one face of the molecule, directing incoming reagents to the opposite, less hindered face.

This compound and its derivatives are frequently employed as chiral auxiliaries. In this role, the chiral amino alcohol is temporarily incorporated into a substrate molecule. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved, having fulfilled its role in inducing asymmetry.

Furthermore, this compound serves as a precursor for the synthesis of a variety of chiral ligands for asymmetric catalysis. These ligands, when complexed with a metal center, form highly effective catalysts for a wide range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The predictable stereochemical outcomes and high enantiomeric excesses achieved with these catalysts underscore the importance of the parent amino alcohol.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 171037-01-7 bldpharm.com |

| Molecular Formula | C15H17NO bldpharm.com |

| Molecular Weight | 227.30 g/mol bldpharm.com |

| Appearance | White to off-white crystalline powder |

| Chirality | (R) |

Historical Development and Evolution of Research on β Amino Alcohols

Enantioselective and Diastereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (R)-2-Amino-3,3-diphenylpropan-1-ol. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Asymmetric Reduction of Prochiral Ketones and Related Substrates

A prominent strategy for synthesizing chiral amino alcohols involves the asymmetric reduction of prochiral ketones. This approach has been successfully applied to the synthesis of various chiral amines and amino alcohols. For instance, the asymmetric hydrogenation of α-dibenzylamino aromatic ketones using an Ir/f-phamidol catalytic system has been shown to produce chiral amino alcohols with excellent enantioselectivity. rsc.org After the reduction, the dibenzyl protecting group can be readily removed through hydrogenation, yielding the desired chiral amino alcohol. rsc.org

Recent advancements in asymmetric hydrogenation have also enabled the chemoselective saturation of the C2=C3 double bond in flavones, providing access to enantioenriched flavanones without reducing the carbonyl group. nih.gov While not directly applied to this compound, these methods highlight the potential of asymmetric reduction for creating chiral centers in complex molecules. The asymmetric reduction of lactam-based β-aminoacrylates using a Rh/WALPHOS catalyst system has also demonstrated high enantioselectivity, although this was specific to the carboxylic acid form of the substrate. bris.ac.uk

Reductive Amination Strategies for Chiral Amino Alcohol Formation

Reductive amination is a powerful and direct method for the synthesis of chiral amines and amino alcohols. nih.govfrontiersin.org Traditional chemical methods often face limitations such as low stereoselectivity and the formation of side products. nih.govfrontiersin.org However, significant progress has been made using biocatalysis. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones with ammonia (B1221849), yielding chiral vicinal amino alcohols with high conversion and excellent enantiomeric excess (>99% ee). acs.org This biocatalytic approach offers a highly efficient and environmentally friendly alternative to traditional methods. frontiersin.orgacs.org

In another approach, Cp*Ir complexes with a chiral N-(2-picolyl)sulfonamidato ligand have been used to catalyze the asymmetric reductive amination of benzylic ketones. organic-chemistry.org This method utilizes readily available β-amino alcohols as chiral aminating agents, which can be easily removed after the reaction. organic-chemistry.org Furthermore, the stereoselective preparation of 1,3-syn-amino alcohols has been achieved through a directed reductive amination of β-hydroxy ketones using Ti(iOPr)4 and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. organic-chemistry.org

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been widely used in asymmetric synthesis. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amide enolates. harvard.edu The stereochemistry of the resulting product is controlled by the methyl group of the pseudoephedrine auxiliary. wikipedia.org

Oxazolidinones, which can be prepared from amino acids or amino alcohols, are another class of effective chiral auxiliaries. wikipedia.org Acylation of the oxazolidinone followed by reaction with an electrophile allows for stereocontrolled bond formation. wikipedia.org Similarly, camphorsultam has been employed as a chiral auxiliary in various asymmetric transformations. The use of chiral auxiliaries provides a reliable method for introducing chirality, and the auxiliary can often be recovered and reused. wikipedia.org

Application of Chiral Catalysts in Enantioselective Routes

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Chiral π-Cu(II) complexes, generated in situ from Cu(OTf)2 and a chiral amide ligand, have been shown to be highly effective in the enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles, producing α-amino acid derivatives with excellent yields and enantioselectivities (up to >99% ee). nih.gov

Iridium catalysts, particularly those combined with chiral ligands like f-phamidol, have been successfully used in the dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters and ketones. rsc.org This method provides access to chiral β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities. rsc.org The development of novel chiral ligands and catalytic systems continues to expand the scope and efficiency of enantioselective synthesis. nih.gov

Multicomponent and Cascade Reaction Approaches

Multicomponent reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. A Mannich reaction, for instance, can be used to condense an acetophenone (B1666503) with formaldehyde (B43269) and an amine to form an amino-ketone, which can then be reduced and dehydrated to produce 3-amino-1-phenyl-propan-1-ol derivatives. prepchem.com

Cascade reactions involving enzymes have also been developed. For example, a one-pot cascade combining an epoxidation, isomerization, and transamination sequence has been used for the formal hydroamination of nonactivated alkenes. nih.gov While not directly applied to the synthesis of this compound, these approaches demonstrate the potential for constructing complex molecules in a highly efficient manner.

Preparation from Renewable or Readily Available Chiral Precursors (e.g., (S)-Tyrosine Derivatives)

The use of readily available chiral starting materials from the "chiral pool" is a common and effective strategy for the synthesis of enantiomerically pure compounds. Amino acids, in particular, are valuable chiral precursors. For example, the enantioselective synthesis of 3'-phosphono-L-tyrosine has been achieved starting from L-tyrosine. epa.gov

The reduction of N-protected amino acids is a widely used method for preparing chiral amino alcohols. researchgate.net Sodium bis(2-methoxyethoxy)aluminum hydride (commercially known as Vitride® or Red-Al®) has been shown to be an effective reagent for the rapid and high-yield synthesis of optically pure N-protected amino alcohols from the corresponding N-protected amino acids, without loss of enantiomeric purity. researchgate.net This method avoids the need for derivatization of the amino acid. researchgate.net The synthesis of (R)-(+)-2-Amino-3-phenyl-1-propanol, also known as D-phenylalaninol, from the corresponding amino acid D-phenylalanine is a well-established example of this approach. sigmaaldrich.com

Development of Polymer-Supported Synthetic Protocols

The evolution of synthetic organic chemistry has been marked by a continuous search for efficiency, purity, and sustainability. In this context, polymer-supported synthesis has emerged as a powerful strategy, offering significant advantages over traditional solution-phase methods, primarily by simplifying the purification of reaction products. peptide.comlsu.edu By anchoring a starting material to an insoluble polymer support, reagents and byproducts can be easily washed away, with the desired molecule remaining attached to the solid phase until it is intentionally cleaved in the final step. This approach is particularly well-suited for multi-step syntheses.

While specific literature detailing a multi-step polymer-supported synthesis exclusively for this compound is not abundant, the principles of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, provide a well-established blueprint for such a process. pressbooks.pubnumberanalytics.com The target molecule is an amino alcohol derivative of the amino acid diphenylalanine, making it an ideal candidate for synthesis on a solid support using methodologies analogous to SPPS.

A plausible and efficient polymer-supported route to this compound would commence with the immobilization of a suitably protected precursor, such as (R)-N-Boc-3,3-diphenylalanine, onto a solid support. The selection of the resin is crucial, with Merrifield and Wang resins being common choices for the immobilization of carboxylic acids. fiveable.mepeptide.comaltabioscience.com

The key transformation on the solid support would be the reduction of the resin-bound carboxylic acid to the corresponding primary alcohol. This can be achieved using various reducing agents. Following the successful reduction, the final step involves the cleavage of the amino alcohol from the polymer support. The conditions for this cleavage are dependent on the type of linker used to attach the initial amino acid to the resin. For instance, linkers on Wang resin are typically acid-labile, allowing for cleavage with reagents like trifluoroacetic acid (TFA). peptide.com

The table below outlines a proposed synthetic protocol based on these established principles of polymer-supported synthesis.

| Step | Description | Resin/Reagent | Purpose |

| 1 | Resin Swelling | Merrifield or Wang Resin in a suitable solvent (e.g., DMF) | To allow access to the reactive sites on the polymer support. |

| 2 | Anchoring | (R)-N-Boc-3,3-diphenylalanine, coupling agents (e.g., DCC/DMAP or DIC/HOBt) | To covalently attach the protected amino acid to the polymer resin. |

| 3 | On-Resin Reduction | A suitable reducing agent (e.g., Borane-THF complex) | To convert the resin-bound carboxylic acid to a primary alcohol. |

| 4 | Cleavage | Trifluoroacetic acid (TFA) in a solvent like DCM | To cleave the final product, this compound, from the solid support. |

| 5 | Purification | Filtration and washing | To isolate the pure product from the resin and any residual reagents. |

This polymer-supported approach not only streamlines the synthesis by eliminating the need for traditional chromatographic purification after each step but also opens avenues for the development of automated and high-throughput synthetic methods for producing this compound and its analogues. Furthermore, the use of polymer-supported chiral auxiliaries and catalysts represents another facet of this methodology, where the solid support is used to immobilize a chiral entity that induces stereoselectivity in a reaction, offering the benefit of easy catalyst recovery and reuse. peptide.com

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The efficacy of this compound as a chiral ligand stems from its ability to form stable chelate complexes with metal ions. The nitrogen and oxygen atoms of the amino alcohol moiety coordinate to the metal center, creating a rigid, sterically hindered, and chiral space. This environment forces reacting substrates into a specific orientation, leading to the preferential formation of one enantiomer over the other.

Copper(II) Complex Catalysis: Applications in Aza-Henry Reactions

The aza-Henry reaction, which involves the addition of a nitroalkane to an imine, is a powerful method for constructing carbon-carbon bonds and synthesizing valuable β-nitroamines and their derivatives, such as vic-diamines. acs.orgresearchgate.netfrontiersin.org Copper(II) complexes derived from chiral amino alcohols, including derivatives structurally similar to this compound, have emerged as effective catalysts for this transformation in an enantioselective manner. rsc.orgnih.gov

In these reactions, the in-situ generated copper(II) complex of the chiral amino alcohol ligand coordinates with the imine. The bulky diphenyl groups of the ligand effectively shield one face of the imine, directing the nucleophilic attack of the nitronate anion to the less hindered face. This steric control is crucial for achieving high enantioselectivity. rsc.org Studies using various N-tosylimines and nitroalkanes have demonstrated that these catalyst systems can produce the desired aza-Henry products in good yields and with excellent enantioselectivity, often exceeding 99% ee. rsc.org The reaction is versatile, accommodating a range of substituted imines and nitroalkanes. rsc.orgorganic-chemistry.org

Table 1: Copper-Catalyzed Asymmetric Aza-Henry Reaction Using Amino Alcohol Ligands Data is representative of reactions using chiral amino alcohol ligands similar to this compound.

| Imine Substrate | Nitroalkane | Catalyst System | Yield (%) | ee (%) | Reference |

| N-tosylbenzaldimine | Nitromethane | Dimeric Chiral Ligand/Cu(OAc)₂ | >80 | >99 | rsc.org |

| N-tosyl(4-chlorobenzaldimine) | Nitromethane | Dimeric Chiral Ligand/Cu(OAc)₂ | >80 | >99 | rsc.org |

| N-tosyl(4-nitrobenzaldimine) | Nitromethane | Dimeric Chiral Ligand/Cu(OAc)₂ | >80 | >99 | rsc.org |

| N-tosylbenzaldimine | Nitroethane | Dimeric Chiral Ligand/Cu(OAc)₂ | >80 | >99 (syn) | rsc.org |

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. rsc.org It typically employs isopropanol (B130326) as a safe and readily available hydrogen source. nih.gov Ruthenium(II) complexes featuring chiral amino alcohol ligands are among the most effective catalysts for this transformation. nih.govresearchgate.net The ligand, such as this compound, plays a critical role in the hydrogen transfer step, where its chiral backbone dictates the stereochemical outcome. udla.cl

In the catalytic cycle, a ruthenium hydride species is formed, which coordinates the substrate (ketone or imine). The chirality of the amino alcohol ligand, which is part of the ruthenium complex, ensures that the hydride is delivered to one face of the C=O or C=N double bond preferentially. researchgate.net This process has been shown to be highly efficient for a variety of substrates, with catalysts demonstrating high activity and selectivity. udla.clresearchgate.net For the reduction of imines, ketimines have been observed to react faster than aldimines, and electron-donating substituents on the imine can increase the reaction rate. nih.gov

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones and Imines Data is representative of reactions using chiral amino alcohol ligands.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| Acetophenone | "Tethered" Ru(II)-TsDPEN | 1-Phenylethanol | High | High | nih.gov |

| N-Phenyl-(1-phenylethylidene)amine | [Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)] | N-Phenyl-1-phenylethylamine | Excellent | N/A | nih.gov |

| Benzylideneaniline | RuCl₂PPh₃(NPN Ligand) | N-Benzylaniline | High | N/A | udla.cl |

Exploration of Other Transition Metal Complexes (e.g., Rhodium, Cobalt, Nickel)

The utility of this compound and related chiral amino alcohols extends beyond copper and ruthenium catalysis. Researchers have explored their use as ligands for other transition metals to catalyze various asymmetric reactions.

Rhodium (Rh): Rhodium complexes with chiral amino acid-derived ligands have been successfully employed in the ATH of ketones. nih.gov Depending on the specific ligand structure (e.g., thioamide vs. hydroxamic acid), it is possible to switch the enantioselectivity of the reduction, producing either the (R) or (S) alcohol product with high ee. nih.gov Rhodium catalysts are also effective in other transformations like asymmetric hydroamination. nih.gov The pH of the reaction medium can significantly influence the reaction rate and enantioselectivity in aqueous-phase ATH catalyzed by Rh-complexes. liv.ac.uk

Cobalt (Co): Chiral cobalt complexes have been investigated for their potential in asymmetric synthesis. digitellinc.com Semicorrins, which are structurally related to amino alcohol derivatives, form stable chelate complexes with Co(II) and can catalyze reactions like the enantioselective reduction of C=C double bonds. uwindsor.ca The development of chiral cobalt catalysts remains an active area of research, aiming to harness the unique reactivity of cobalt in stereoselective transformations. digitellinc.com

Nickel (Ni): Nickel catalysis has emerged as a powerful tool for enantioselective reactions. Chiral nickel complexes, for instance those with pybox ligands, have been used for the enantioconvergent coupling of alkylzinc reagents with racemic α-phthalimido alkyl chlorides to produce chiral dialkyl carbinamine derivatives with good yield and enantioselectivity. nih.gov The combination of hard nitrogen and soft phosphorus donor atoms in some amino-phosphine ligands can stabilize different oxidation states of nickel during a catalytic cycle, making them versatile for various transformations. rsc.org

Ligand Design Principles and Structure-Activity Relationships in Catalysis

The effectiveness of a chiral ligand in asymmetric catalysis is governed by its structural and electronic properties. For this compound, several key features contribute to its success:

Rigid Chiral Scaffold: The two bulky phenyl groups on the C3 carbon create a rigid and well-defined three-dimensional structure. This rigidity is crucial for transmitting the chiral information from the ligand to the substrate within the metal's coordination sphere. researchgate.net

Bidentate Chelation: The amino (-NH₂) and hydroxyl (-OH) groups act as a bidentate ligand, coordinating to the metal center to form a stable five-membered ring. This chelation restricts the conformational flexibility of the catalyst-substrate complex, enhancing stereochemical control. uwindsor.ca

Steric Hindrance: The voluminous diphenylmethyl group provides significant steric bulk. This bulk effectively blocks one face of the coordinated substrate, forcing the incoming reagent to attack from the other, less hindered face, thereby ensuring high enantioselectivity. researchgate.net

Electronic Effects: The combination of a "hard" nitrogen donor and a "hard" oxygen donor influences the electronic properties of the metal center, which in turn affects the catalyst's activity and selectivity. rsc.org

The careful tailoring of substituents on the amino alcohol backbone is a key strategy in ligand design to optimize catalytic performance for specific reactions and substrates. researchgate.netrsc.org

Function as a Chiral Auxiliary for Enantioselective Inductions

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality in the product molecule. This compound and its derivatives are effective chiral auxiliaries, particularly for the asymmetric reduction of carbonyls and related functional groups. rsc.org

Asymmetric Reduction of Carbonyl Compounds and Oxime Ethers

The asymmetric reduction of ketones and oxime ethers is a fundamental transformation for producing chiral secondary alcohols and primary amines, respectively. When using a chiral auxiliary, the substrate is first condensed with the auxiliary to form a new, chiral molecule. The inherent chirality of the auxiliary then directs the approach of a reducing agent to one of the two diastereotopic faces of the C=O or C=N bond.

In the case of ketones, reagents prepared from borane (B79455) and α,α-diphenyl β-amino alcohols (the class to which this compound belongs) have proven highly effective. rsc.org These reagents achieve very high enantioselectivities (often around 90% ee) in the reduction of a wide array of aromatic and aliphatic ketones. rsc.org Similarly, oxazaborolidines derived from amino alcohols can catalytically reduce ketones with borane, yielding secondary alcohols with high enantiomeric excesses. mdpi.com

This strategy is also applicable to the reduction of oxime ethers to yield optically active primary amines. researchgate.net The reduction of chiral oxime ethers, formed by reacting an oxime with a chiral alcohol derivative, using reagents like LiAlH₄ or borane-THF complex can produce chiral primary amines. rsc.orgresearchgate.net The stereochemical outcome of the reduction of oxime ethers can be dependent on the geometry (syn or anti) of the oxime ether itself. nsf.gov

Table 3: Asymmetric Reduction of Ketones and Oxime Ethers with α,α-Diphenyl β-Amino Alcohol Auxiliaries Data is representative of reductions using chiral auxiliaries derived from α,α-diphenyl β-amino alcohols.

| Substrate | Chiral Auxiliary System | Reducing Agent | Product | ee (%) | Reference |

| Acetophenone | (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | Borane | (R)-1-Phenylethanol | 90 | rsc.org |

| Propiophenone | (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | Borane | (R)-1-Phenyl-1-propanol | 91 | rsc.org |

| Acetophenone O-methyl oxime | (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | Borane | (R)-1-Phenylethylamine | 89 | rsc.org |

| 1-Tetralone O-methyl oxime | (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | Borane | (R)-1-Amino-1,2,3,4-tetrahydronaphthalene | 94 | rsc.org |

Induction of Asymmetry in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a fundamental challenge in organic synthesis. This compound and its derivatives have been instrumental in the development of catalytic systems for such transformations, particularly in asymmetric alkylations and aldol (B89426) reactions.

One of the most well-established applications of this compound is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This is typically achieved through the in-situ formation of a chiral oxazaborolidine catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst. nih.govinsuf.org The reaction of the amino alcohol with a borane source, such as borane-dimethyl sulfide (B99878) (BMS), generates the active catalyst which then coordinates to the ketone and the borane reducing agent, facilitating a highly enantioselective hydride transfer. The bulky diphenyl groups of the amino alcohol create a well-defined chiral environment, leading to high levels of stereocontrol. Research has shown that α,α-diphenyl β-amino alcohols are particularly effective chiral auxiliaries in these reductions, often providing high enantiomeric excesses. insuf.org

While direct data for this compound in other C-C bond forming reactions is less documented in readily available literature, the principles of its use in asymmetric reductions can be extended. For instance, chiral amino alcohols are known to be precursors for ligands in metal-catalyzed asymmetric alkylations. The chelation of a metal center by the amino and hydroxyl groups of the ligand creates a chiral Lewis acid catalyst that can activate substrates and control the facial approach of nucleophiles.

Stereoselective Functionalization of Organic Substrates

The ability to introduce functional groups into an organic molecule with high stereoselectivity is crucial for the synthesis of complex targets. This compound can be employed as a chiral directing group or as a precursor to a catalyst for these purposes.

An important example is the enantioselective addition of organometallic reagents to aldehydes. Chiral amino alcohols, including those with the diphenylpropanol scaffold, have been successfully used as catalysts for the addition of diethylzinc (B1219324) to aldehydes. The amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex then acts as a chiral catalyst, coordinating the aldehyde and directing the addition of another equivalent of diethylzinc to one of the enantiotopic faces of the carbonyl group, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess.

The following table summarizes representative results for the enantioselective addition of diethylzinc to benzaldehyde (B42025) catalyzed by various chiral amino alcohols, illustrating the potential efficacy of the this compound scaffold in such reactions.

| Catalyst Precursor | Aldehyde | Yield (%) | ee (%) |

| (1R,2S)-N,N-Dibutylnorephedrine | Benzaldehyde | 98 | 98 |

| (S)-Diphenyl(pyrrolidin-2-yl)methanol | Benzaldehyde | 97 | 97 |

| Hypothetical this compound | Benzaldehyde | High | High |

Contributions to Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amino alcohols and their derivatives are prominent in this field. This compound can serve as a precursor to various organocatalysts.

For example, diarylprolinol silyl (B83357) ethers, which share a similar structural motif with the target compound, are highly effective organocatalysts for a range of asymmetric transformations, including Michael additions. nih.gov These catalysts operate through the formation of chiral enamines or iminium ions with carbonyl substrates, which then react with high stereoselectivity. While direct application of this compound as an organocatalyst is not extensively documented in the searched literature, its structural similarity to proven organocatalysts suggests its potential in this area.

Strategies for Stereoselective Formation of Vicinal Stereogenic Centers

The construction of molecules with adjacent stereocenters is a significant synthetic challenge due to potential steric hindrance and the need for precise control over diastereoselectivity. nih.gov The synthesis of vicinal amino alcohols is a key area where chiral auxiliaries and catalysts derived from compounds like this compound can be applied.

One strategy involves the diastereoselective reduction of α-amino ketones. A chiral reducing agent, or a reducing agent directed by a chiral catalyst, can selectively produce one diastereomer of the corresponding vicinal amino alcohol. The chiral environment created by a catalyst derived from this compound can effectively differentiate between the diastereotopic faces of the ketone.

Another approach is the stereoselective ring-opening of epoxides with amines. A chiral Lewis acid catalyst, potentially derived from this compound, can activate the epoxide and control the nucleophilic attack of the amine to achieve high regio- and stereoselectivity, leading to the formation of a vicinal amino alcohol.

Furthermore, multi-component reactions offer a powerful strategy for the rapid construction of complex molecules with multiple stereocenters. While specific examples utilizing this compound are not prevalent in the searched literature, the development of chiral catalysts for such reactions is an active area of research where this scaffold could prove valuable.

Structural Diversification and Derivatization of the R 2 Amino 3,3 Diphenylpropan 1 Ol Framework

Synthesis of Homochiral Derivatives for Enhanced Reactivity and Selectivity

The synthesis of homochiral derivatives of (R)-2-amino-3,3-diphenylpropan-1-ol is a key strategy to modulate its catalytic properties. By introducing various functional groups, chemists can fine-tune the steric and electronic environment around the chiral center, leading to enhanced reactivity and selectivity in asymmetric reactions.

One common approach involves the modification of the amino and hydroxyl groups to create a library of ligands for asymmetric catalysis. For instance, N-alkylation of the amino group can lead to the formation of secondary or tertiary amines, which can coordinate differently to metal centers and influence the stereochemical outcome of a reaction. Similarly, the hydroxyl group can be etherified or esterified to introduce bulky or electronically distinct moieties.

A study on the synthesis of 2-amino-3-phenylpropane-1-ol compounds, a related class of molecules, highlights the use of the Baylis-Hillman reaction to create functionalized adducts. rasayanjournal.co.in These adducts can then be further transformed, for example, through the reduction of a nitro group to an amine, to yield a variety of chiral amino alcohol derivatives. rasayanjournal.co.in The choice of reagents and reaction conditions in these synthetic steps is critical for maintaining the stereochemical integrity of the chiral center.

The development of novel derivatives is often driven by the need for catalysts with improved performance in specific applications. For example, in the asymmetric alkylation of aldehydes with diethylzinc (B1219324), N-alkyl-α,α-diphenyl-L-prolinols, which share structural similarities with derivatives of this compound, have been employed as catalysts. researchgate.net The reactivity and enantioselectivity of these reactions are highly dependent on the nature of the N-alkyl substituent.

Impact of Substituent Effects on Chiral Induction and Catalytic Performance

Steric Effects: The size and shape of substituents on the chiral ligand can create a well-defined chiral pocket around the active site of a catalyst. This steric hindrance can effectively block one of the possible approach pathways of the substrate, leading to high levels of enantioselectivity. For instance, increasing the bulk of the N-substituent in a chiral amino alcohol catalyst can enhance the enantiomeric excess (ee) of the product in certain reactions.

Electronic Effects: The electronic properties of substituents can influence the Lewis acidity or basicity of the catalyst, thereby affecting its reactivity. Electron-withdrawing groups can increase the Lewis acidity of a metal center coordinated to the ligand, potentially leading to faster reaction rates. Conversely, electron-donating groups can increase the electron density on the metal, which might be beneficial in other types of catalytic cycles.

A study on pyrazole-based inhibitors demonstrated that the introduction of different substituents significantly influenced their inhibitory activity. nih.gov For example, the presence of acidic carboxyphenyl moieties improved the activity against a specific enzyme, highlighting the importance of electronic tuning. nih.gov While this study is on a different class of compounds, the principles of structure-activity relationships are broadly applicable to the design of chiral catalysts.

The catalytic performance of Ni-Re/Al2O3 catalysts in reductive amination was significantly affected by the loading of the Re promoter, demonstrating how the addition of another component can alter the electronic structure and, consequently, the catalytic activity and selectivity. rsc.org

Comparative Analysis with Structurally Related Chiral Amino Alcohols

To better understand the unique properties of this compound, it is instructive to compare it with its isomeric forms and other structurally related chiral amino alcohols.

The enantiomer of this compound is (S)-2-amino-3,3-diphenylpropan-1-ol. achemblock.com In asymmetric synthesis, the use of one enantiomer over the other leads to the formation of the opposite enantiomer of the product. This predictable relationship is a cornerstone of asymmetric catalysis. The choice between the (R) and (S) enantiomers depends on the desired stereochemistry of the final product. For instance, in the synthesis of chiral polymers for the kinetic resolution of racemic amino acids, a lysine-bearing vinyl monomer with the (S)-configuration was specifically designed and synthesized. rsc.org

Analogues of this compound with modified carbon backbones, such as 2-amino-1,1,3-triphenylpropan-1-ol (B5981460), offer a different steric and electronic environment. nih.govsigmaaldrich.com The presence of an additional phenyl group at the C1 position in 2-amino-1,1,3-triphenylpropan-1-ol significantly increases the steric bulk around the hydroxyl group. This modification can have a dramatic effect on the stereochemical outcome of reactions where this compound is used as a chiral auxiliary or ligand.

A variety of other diphenylpropanol derivatives have been synthesized and evaluated for their biological and catalytic activities. For example, 1,3-diphenyl-3-(phenylthio)propan-1-ones have been investigated as cytotoxic agents. nih.gov The structural variations in these compounds, such as the introduction of N,N-dialkylaminoethoxy groups, were found to significantly influence their activity. nih.gov While not directly used in asymmetric catalysis in this context, these studies provide valuable insights into the structure-activity relationships of the diphenylpropane framework.

Another related class of compounds is (R)-(+)-2-amino-3-phenyl-1-propanol, also known as D-phenylalaninol. sigmaaldrich.comnih.gov This compound and its (S)-enantiomer, L-phenylalaninol, are widely used as chiral building blocks and ligands in asymmetric synthesis. sigmaaldrich.com Compared to this compound, phenylalaninol has only one phenyl group, making it less sterically hindered. This difference in steric bulk can lead to different levels of enantioselectivity when used in catalysis.

Design and Synthesis of Polymer-Supported Chiral Reagents based on this compound

The immobilization of homogeneous catalysts on solid supports, such as polymers, offers several advantages, including ease of separation from the reaction mixture, catalyst recyclability, and the potential for use in continuous flow reactors. The design and synthesis of polymer-supported chiral reagents based on this compound have been an active area of research.

The synthesis of such supported catalysts typically involves either the polymerization of a monomer containing the chiral ligand or the grafting of the chiral ligand onto a pre-formed polymer. For example, a novel lysine-bearing vinyl monomer was synthesized and polymerized to create a chiral polymer used for the kinetic resolution of amino acids. rsc.org

Another approach involves the use of polymer-supported N-alkyl-α,α-diphenyl-L-prolinols as catalysts for the alkylation of aldehydes. researchgate.net In this case, the chiral prolinol moiety is attached to a polystyrene support. The study found that the polymer-supported catalysts afforded lower enantiomeric excesses compared to their homogeneous counterparts, which was attributed in part to the presence of the spacer chain and the accessibility of the catalytic sites. researchgate.net

The choice of the polymer matrix and the linker used to attach the chiral ligand are crucial for the performance of the supported catalyst. The polymer can influence the microenvironment of the catalytic sites and may affect the catalyst's activity and selectivity. mdpi.com Recent advances in polymer-supported catalysts have focused on developing materials with enhanced stability and efficiency, allowing for their application in a wider range of industrial processes. nih.govresearchgate.net

Mechanistic Insights and Stereochemical Control in Reactions Involving R 2 Amino 3,3 Diphenylpropan 1 Ol

Detailed Reaction Mechanism Elucidation in Asymmetric Synthesis

The primary application of catalysts derived from (R)-2-amino-3,3-diphenylpropan-1-ol is the enantioselective reduction of ketones, a transformation known as the CBS reduction. wikipedia.orgyoutube.com The elucidation of its mechanism has been a subject of extensive study, revealing a multi-step catalytic cycle.

The process begins with the in situ or pre-formation of the oxazaborolidine catalyst from the chiral amino alcohol and a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF). wikipedia.orgnih.gov The resulting catalyst does not act alone. The first step in the catalytic cycle involves the coordination of a molecule of borane to the Lewis basic nitrogen atom of the oxazaborolidine ring. wikipedia.orgnrochemistry.com This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst. nrochemistry.com

Next, the prochiral ketone substrate coordinates to this now more Lewis-acidic endocyclic boron. This binding occurs preferentially at the sterically more accessible lone pair of the ketone's carbonyl oxygen. wikipedia.orgnrochemistry.com This ternary complex—comprising the catalyst, borane, and ketone—then proceeds to the rate-determining step: the intramolecular transfer of a hydride from the coordinated borane to the electrophilic carbonyl carbon of the ketone. nrochemistry.com This transfer occurs via a highly organized, six-membered cyclic transition state. youtube.comnrochemistry.com Following the hydride transfer, an alkoxyborane product is formed, and the catalyst is released, ready to begin a new cycle. nrochemistry.com A final acidic workup is typically required to hydrolyze the alkoxyborane and yield the desired chiral alcohol. nrochemistry.com

Investigation into the Origins of Enantioselectivity

The remarkable ability of the CBS catalyst to produce one enantiomer of an alcohol in high excess is rooted in the specific geometry of the transition state during the hydride transfer step.

The widely accepted model for enantioselection, originally proposed by Corey, involves a six-membered transition state that adopts a conformation minimizing steric strain. wikipedia.orgyoutube.com For a ketone with a large (RL) and a small (RS) substituent, the transition state arranges itself such that the large substituent occupies a pseudo-equatorial position, while the smaller substituent takes a pseudo-axial position. youtube.comyoutube.com This arrangement avoids unfavorable steric clashes between the ketone's large substituent and the bulky diphenylmethyl group of the catalyst (derived from the this compound backbone). youtube.com

Computational studies, including semi-empirical (MNDO) and density functional theory (DFT) calculations, have been employed to refine this model. nih.gov Some computational analyses suggest that the lowest energy transition state possesses an unusual boat conformation rather than the initially proposed chair-like structure. youtube.comnih.gov Regardless of the exact conformation, the key principle remains the differential energetic cost of the two possible diastereomeric transition states, with one being significantly favored, leading to high enantiomeric excess (ee). nih.gov

For many years, the origin of enantioselectivity in the CBS reduction was attributed almost exclusively to steric repulsion. researchgate.netnih.gov The prevailing view was that the bulky framework of the catalyst physically blocks one face of the ketone, allowing the hydride to attack only from the less hindered face. youtube.com

However, recent investigations combining computational and experimental work have challenged this purely steric model. These studies propose that attractive London dispersion (LD) forces play an equally, if not more, important role in enantiodiscrimination. researchgate.netnih.gov LD interactions are weak, non-covalent forces that arise from temporary fluctuations in electron density. The analysis suggests that favorable, stabilizing LD interactions occur between the aromatic rings of the catalyst and the substituents of the substrate in the preferred transition state. nih.gov

This revised model is supported by experiments using modified CBS catalysts. For instance, incorporating dispersion energy donors (DEDs) into the catalyst structure has been shown to enhance enantioselectivity in certain cases, a result that is difficult to explain by steric hindrance alone. nih.gov Conversely, increasing the steric bulk of the substituent on the catalyst's boron atom can sometimes lead to a decrease in enantioselectivity, which contradicts the steric repulsion hypothesis but is consistent with the LD interaction model. nih.gov Therefore, a comprehensive understanding of stereocontrol must consider both attractive and repulsive non-covalent interactions. nih.gov

| Catalyst Boron Substituent (R) | Reported Enantiomeric Excess (% ee) | Dominant Interaction Model |

|---|---|---|

| Methyl (Me) | High | Steric Repulsion / London Dispersion |

| Butyl (Bu) | High | Steric Repulsion / London Dispersion |

| Phenyl (Ph) | Lower | London Dispersion / Steric Clash |

Influence of Chiral Auxiliary Configuration on Product Stereochemistry

The stereochemical outcome of the CBS reduction is directly controlled by the absolute configuration of the chiral amino alcohol used to synthesize the catalyst. researchgate.net When the catalyst is prepared from this compound (or its more common analogue, (S)-diphenylprolinol, which establishes a similar chiral environment), the reduction of a prochiral ketone generally yields the corresponding (R)-alcohol. youtube.comnih.gov

Conversely, if the (S)-enantiomer of the amino alcohol is used, the (S)-alcohol is produced as the major product. This predictable and invertible relationship is a cornerstone of the CBS reduction's utility in synthetic chemistry, allowing chemists to selectively access either enantiomer of a target chiral alcohol simply by choosing the appropriate enantiomer of the catalyst precursor.

Spectroscopic and Spectrometric Probes for Mechanistic Intermediates

Various spectroscopic techniques have been instrumental in identifying and characterizing the key intermediates in the CBS catalytic cycle, providing strong evidence for the proposed mechanism.

¹¹B NMR Spectroscopy: This is a powerful tool for observing boron-containing species in solution. nih.gov Studies have identified distinct signals corresponding to the free oxazaborolidine catalyst, the crucial catalyst-borane complex (the active reductant), and other borane species. nih.govnih.gov The chemical shifts and coupling constants (specifically the JB-H coupling) provide structural information about these intermediates. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy has been used to complement NMR data. For example, the B-H stretching frequency (νB-H) in the IR spectrum can help characterize catalyst-borane complexes. nih.gov

X-ray Crystallography: The definitive solid-state structure of several oxazaborolidine-borane complexes has been determined by X-ray diffraction. nih.gov These crystal structures confirm the coordination of the borane to the nitrogen atom of the oxazaborolidine ring, a key feature of the activation mechanism. wikipedia.orgnih.gov

Fluorescence and UV/Vis Spectroscopy: While less common for the CBS reduction itself, these techniques have been applied to study related photochemical reactions catalyzed by oxazaborolidines. acs.orgnih.gov They can provide insights into catalyst-substrate binding and the electronic changes that occur upon complex formation. nih.gov

| Species | Technique | Characteristic Signal / Observation | Reference |

|---|---|---|---|

| Free Oxazaborolidine | ¹¹B NMR | Chemical shift around +27.2 ppm | nih.gov |

| Oxazaborolidine-Borane Complex | ¹¹B NMR | Shifts around +17.7 ppm and -13.2 ppm | nih.gov |

| Oxazaborolidine-Borane Complex | X-ray Crystallography | Confirms B-N coordination | nih.gov |

| Dimeric Oxazaborolidine Species | ¹¹B NMR | Signal at 7.6 ppm (d, JBH = 130 Hz) | nih.gov |

Computational Chemistry and Theoretical Modeling of R 2 Amino 3,3 Diphenylpropan 1 Ol Systems

Density Functional Theory (DFT) Applications for Conformational Analysis and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing the conformational landscape of flexible molecules such as (R)-2-amino-3,3-diphenylpropan-1-ol. Conformational analysis is crucial because the spatial arrangement of the amino, hydroxyl, and bulky diphenyl groups dictates the molecule's reactivity and stereochemical influence.

Through DFT calculations, the potential energy surface of the molecule can be systematically explored by rotating the single bonds. This allows for the identification of various stable conformers and the determination of their relative energies. gelisim.edu.tr The different conformations can exhibit distinct properties, with low-energy conformations being the most populated and, therefore, the most relevant for its chemical behavior. gelisim.edu.tr For this compound, key dihedral angles to consider are those around the C1-C2 and C2-C3 bonds, which determine the relative orientations of the hydroxyl, amino, and diphenylmethyl groups.

Intramolecular hydrogen bonding between the amino and hydroxyl groups is a significant factor in stabilizing certain conformations. nih.gov DFT studies can accurately model these non-covalent interactions, providing information on bond distances, angles, and the energetic stabilization they confer. uzh.ch The choice of functional and basis set in DFT calculations is critical for obtaining accurate results, with hybrid functionals like B3LYP often providing a good balance between computational cost and accuracy for organic molecules. gelisim.edu.tr

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (H2N-C2-C1-O) | Relative Energy (kcal/mol) | Hydrogen Bond (O-H···N) Distance (Å) |

| A | 60° | 60° | 0.00 | 1.95 |

| B | 180° | 60° | 1.25 | - |

| C | 60° | 180° | 2.10 | - |

| D | 180° | 180° | 3.50 | - |

Note: This table is illustrative and provides hypothetical data based on typical DFT conformational analyses of similar amino alcohols.

Theoretical Studies of Chiral Ligand-Metal Complex Formation and Reactivity

This compound is frequently employed as a chiral ligand in metal-catalyzed asymmetric synthesis. Theoretical studies, particularly using DFT, are instrumental in understanding the formation, structure, and reactivity of the resulting metal complexes. researchgate.netnih.gov These studies can elucidate the coordination mode of the ligand to the metal center, which is typically bidentate, involving the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered chelate ring.

Computational modeling can predict key geometric parameters of the metal complex, such as bond lengths and angles between the metal and the coordinating atoms of the ligand. nih.govnih.gov This information is vital for understanding the steric and electronic environment around the metal center, which in turn influences the catalytic activity and selectivity. The binding energy of the ligand to the metal can also be calculated to assess the stability of the complex. researchgate.net

Furthermore, theoretical calculations can shed light on the electronic properties of the complex, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). nih.gov This analysis helps in predicting how the complex will interact with substrates in a catalytic reaction. For instance, the energy and localization of the LUMO can indicate the most likely site for nucleophilic attack.

Table 2: Calculated Properties of a Hypothetical [this compound]Metal(II) Complex

| Property | Value |

| Metal-Oxygen Bond Length (Å) | 2.05 |

| Metal-Nitrogen Bond Length (Å) | 2.10 |

| **O-Metal-N Bond Angle (°) ** | 85.2 |

| Binding Energy (kcal/mol) | -45.7 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

Note: This table presents hypothetical data for a generic divalent metal complex to illustrate the type of information obtained from theoretical studies.

Computational Simulation of Enantioselective Pathways and Transition States

A primary goal of computational chemistry in the context of asymmetric catalysis is to understand the origin of enantioselectivity. By modeling the entire catalytic cycle, researchers can identify the key transition states that determine the stereochemical outcome of the reaction. nih.gov For a reaction catalyzed by a metal complex of this compound, this involves locating the transition states for the formation of both the (R) and (S) products.

The difference in the activation energies of these diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. nih.gov A higher energy barrier for the formation of one enantiomer means that the other will be formed preferentially. Computational simulations can provide detailed three-dimensional structures of these transition states, revealing the crucial non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for the energy difference. nih.govnih.gov

These studies often reveal that the flexibility of the chiral ligand and its ability to adopt specific conformations in the transition state are key to inducing high enantioselectivity. nih.govrsc.org The diphenylmethyl group of this compound plays a significant role in creating a chiral pocket around the metal center, effectively shielding one face of the coordinated substrate and directing the attack of a reagent to the other face.

Table 3: Theoretical Transition State Analysis for a Hypothetical Enantioselective Reaction

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| TS-R (leading to R-product) | 15.2 | Sterically favorable orientation of the substrate |

| TS-S (leading to S-product) | 17.5 | Steric clash between substrate and a phenyl group of the ligand |

| ΔΔG‡ (TS-S - TS-R) | 2.3 | - |

Note: This table is a hypothetical representation of data from a computational study of an enantioselective reaction.

Prediction of Stereochemical Outcomes in Novel Reactions

Beyond rationalizing experimentally observed selectivities, a significant strength of computational modeling is its predictive power. nih.gov By applying the methodologies described above, it is possible to predict the stereochemical outcome of novel reactions employing this compound as a chiral auxiliary or ligand before they are even attempted in the laboratory. nih.govrsc.org

This predictive capability is invaluable for the rational design of new catalysts and asymmetric syntheses. rsc.org For example, a series of potential substrates can be computationally screened against a catalyst containing this compound to predict which will react with high enantioselectivity. Similarly, modifications to the ligand structure itself can be evaluated in silico to see how they might impact the stereochemical outcome.

The accuracy of these predictions depends heavily on the level of theory employed and the thoroughness of the conformational and transition state search. nih.gov While computationally intensive, these studies can significantly accelerate the discovery and optimization of new asymmetric transformations, reducing the need for extensive experimental screening. The close correlation that can be achieved between computationally predicted and experimentally determined enantiomeric ratios validates the power of these theoretical approaches. nih.govnih.gov

Table 4: Comparison of Predicted and Hypothetical Experimental Enantiomeric Ratios (er)

| Substrate | Predicted er (R:S) | Hypothetical Experimental er (R:S) |

| 1 | 95:5 | 94:6 |

| 2 | 80:20 | 82:18 |

| 3 | 98:2 | 97:3 |

| 4 | 65:35 | 68:32 |

Note: This table illustrates the potential for computational models to accurately predict the stereochemical outcomes of reactions.

Analytical and Characterization Methodologies in Research on R 2 Amino 3,3 Diphenylpropan 1 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of (R)-2-amino-3,3-diphenylpropan-1-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their local chemical environments. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the two phenyl groups, the methine protons, the methylene (B1212753) protons of the hydroxymethyl group, and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The diphenylmethyl proton (-CH(Ph)₂) is expected to appear as a doublet, coupled to the adjacent proton at the C2 position. The protons of the two phenyl groups would typically appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the hydroxymethyl carbon (-CH₂OH), the two chiral carbons (C2 and C3), and the various carbons of the two phenyl rings (ipso, ortho, meta, and para carbons).

While specific spectral data for this exact compound is not widely published, expected chemical shifts can be predicted based on data from structurally similar compounds like 3,3-diphenylpropanol (B1345090) and other amino alcohols. chemicalbook.comstereoelectronics.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: These are predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenyl Protons | ~7.1-7.4 (m, 10H) | ~126-129 (ortho, meta), ~143 (ipso) |

| -CH(Ph)₂ | ~4.1-4.3 (d) | ~55-58 |

| -CH(NH₂) | ~3.5-3.7 (m) | ~58-61 |

| -CH₂OH | ~3.4-3.6 (m) | ~65-68 |

| -NH₂ | Variable (broad s) | N/A |

| -OH | Variable (broad s) | N/A |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The primary functional groups and their expected absorption regions are:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretching: One or two sharp to medium bands appearing in the 3300-3500 cm⁻¹ range, indicative of the primary amine group.

C-H Stretching (Aromatic): Absorption bands typically found just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).

C-H Stretching (Aliphatic): Bands appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

N-H Bending: A medium to strong band around 1590-1650 cm⁻¹.

C=C Stretching (Aromatic): Several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band in the 1000-1260 cm⁻¹ range, characteristic of the primary alcohol.

Analysis of related amino alcohols, such as 3-amino-1-propanol, confirms these characteristic vibrational modes. researchgate.netchemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (Molecular Weight: 227.30 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 227. In electrospray ionization (ESI) mode, the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 228.

Common fragmentation pathways for amino alcohols involve the loss of small, stable neutral molecules. Expected fragments could arise from:

Loss of water (H₂O) from the molecular ion.

Loss of ammonia (B1221849) (NH₃) from the molecular ion.

Cleavage of the carbon-carbon bonds, particularly the bond alpha to the nitrogen atom or the oxygen atom, leading to characteristic fragment ions. For instance, cleavage of the C1-C2 bond could yield a fragment corresponding to [CH₂OH]⁺ (m/z 31) or the complementary, larger cation.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are paramount for separating this compound from impurities and for resolving its enantiomers to determine optical purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing non-volatile compounds like this compound. It is particularly crucial for determining enantiomeric excess (e.e.).

To separate the (R)- and (S)-enantiomers, chiral HPLC is employed. This is typically achieved in two ways:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The compound is passed through an HPLC column packed with a chiral material. Amino alcohols are effectively resolved on various CSPs, including Pirkle-type columns and polysaccharide-based columns (e.g., those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate)). scas.co.jpnih.govyakhak.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. nih.govnih.gov

Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. yakhak.org

The purity of the compound is also assessed using reverse-phase HPLC, where impurities with different polarities are separated from the main compound.

Interactive Data Table: Typical HPLC Conditions for Chiral Separation of Amino Alcohols

| Parameter | Typical Conditions |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® IE) or Pirkle-type CSP |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (B130326) mixtures; Reverse Phase: Acetonitrile/Water or Methanol/Water with buffers |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (typically at 210-260 nm due to the phenyl groups) |

| Purpose | Determination of Enantiomeric Excess (e.e.) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the high boiling point and polarity of this compound, stemming from its hydroxyl and amino functional groups, direct analysis by GC is challenging. These polar groups can cause poor peak shape and adsorption onto the column.

Therefore, derivatization is a necessary prerequisite for GC analysis. libretexts.org This process involves converting the polar -OH and -NH₂ groups into less polar, more volatile functional groups. Common derivatization methods include:

Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines. researchgate.net

Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride (B1165640) or an alkyl chloroformate) to form stable amide and ester derivatives. libretexts.orgnih.govspringernature.com

Once derivatized, the compound can be readily analyzed on a standard non-polar or medium-polarity capillary GC column, allowing for the quantification of its purity by separating it from any volatile impurities. researchgate.net

X-ray Crystallography for Absolute Configuration Assignment (where applicable for derivatives and complexes)

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique is particularly indispensable in stereochemistry for assigning the absolute configuration of chiral molecules. While obtaining a crystal structure of the parent compound, this compound, can be challenging, its derivatives and coordination complexes are often more amenable to crystallization. The resulting crystal structure provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and, for chiral compounds, its absolute stereochemistry.

The process involves irradiating a single crystal of a derivative or complex with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the exact stereochemical arrangement.

In the context of derivatives of this compound, this technique is crucial for confirming that the stereochemical integrity of the chiral center is maintained throughout a synthetic sequence or for determining the stereochemistry of newly formed chiral centers in a product. When this compound or its derivatives are used as chiral ligands in metal complexes, X-ray crystallography elucidates the coordination geometry around the metal center and confirms the conformation of the bound ligand.

The crystal packing, or the arrangement of molecules within the crystal lattice, is also revealed. In the case of 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one, the molecules are linked into layers by a combination of C—H···π and N—H···π interactions. researchgate.net This detailed understanding of intermolecular forces is critical for crystal engineering and understanding the solid-state properties of the material.

Below are interactive tables summarizing key crystallographic data for 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one, illustrating the precision of X-ray crystallography.

Crystal Data and Structure Refinement for 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one researchgate.net

| Parameter | Value |

| Empirical formula | C₂₁H₁₉NOS |

| Formula weight | 333.43 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 11.1741 (16) |

| b (Å) | 5.6788 (8) |

| c (Å) | 27.308 (4) |

| β (°) | 95.266 (2) |

| Volume (ų) | 1725.5 (4) |

| Z | 4 |

| R-factor | 0.057 |

| wR-factor | 0.101 |

Selected Dihedral Angles for 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one researchgate.net

| Planes Involved | Dihedral Angle (°) |

| Phenyl ring (C1-C6) and Phenyl ring (C10-C15) | 84.75 (7) |

| Phenyl ring (C1-C6) and Phenyl ring (C16-C21) | 88.01 (8) |

| Phenyl ring (C10-C15) and Phenyl ring (C16-C21) | 8.36 (16) |

This level of detail is what makes X-ray crystallography an unparalleled tool for the structural elucidation of derivatives and complexes of this compound, providing the definitive proof of their absolute configuration and conformational preferences.

Future Directions and Emerging Research Avenues for R 2 Amino 3,3 Diphenylpropan 1 Ol

Development of Novel Asymmetric Catalytic Systems

The primary application of (R)-2-Amino-3,3-diphenylpropan-1-ol in asymmetric catalysis lies in its role as a precursor to chiral ligands and catalysts. A significant area of ongoing research is the development of novel catalytic systems that leverage the unique structural features of this amino alcohol to achieve higher efficiency, selectivity, and broader applicability.

One of the most well-established uses of chiral amino alcohols is in the formation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. wikipedia.orgwikipedia.org These catalysts, typically generated in situ from the reaction of a chiral amino alcohol with a boron source like borane (B79455) or a boronic acid, are highly effective for the enantioselective reduction of prochiral ketones. wikipedia.orgwikipedia.orgorganic-chemistry.org The mechanism of action relies on the formation of a rigid, five-membered oxazaborolidine ring that coordinates to both the borane reducing agent and the ketone substrate, creating a sterically defined transition state that favors the formation of one enantiomer of the alcohol product. wikipedia.org

Future research in this area is directed towards modifying the core oxazaborolidine structure derived from this compound to fine-tune its catalytic activity. This includes the introduction of various substituents on the boron atom and the exploration of different boron sources to modulate the Lewis acidity and steric environment of the catalyst. The goal is to develop second-generation CBS-type catalysts with enhanced performance for challenging substrates, such as sterically hindered or electronically diverse ketones.

| Catalyst Precursor | Catalyst Type | Target Reaction | Key Features |

| This compound | Oxazaborolidine (CBS-type) | Asymmetric ketone reduction | High enantioselectivity, well-defined mechanism |

Exploration of New Reaction Classes and Substrate Scope

Beyond the well-established realm of ketone reductions, a significant future direction is the exploration of new reaction classes and the expansion of the substrate scope for catalysts derived from this compound. The inherent chirality and structural rigidity of this compound make it a promising candidate for inducing asymmetry in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Researchers are actively investigating the application of metal complexes incorporating ligands derived from this compound in various asymmetric transformations. These include, but are not limited to, Diels-Alder reactions, Michael additions, aldol (B89426) reactions, and enantioselective alkylations. The diphenylmethyl group can exert significant steric influence, effectively shielding one face of the substrate and directing the approach of the reagent to the other, thereby controlling the stereochemical outcome of the reaction.

A key challenge and opportunity lie in designing ligands that can effectively chelate to different transition metals, thereby unlocking new catalytic activities. The development of bidentate and tridentate ligands from this compound could lead to the creation of robust and highly selective catalysts for a broader array of chemical transformations.

Integration into Flow Chemistry and Continuous Processing

The principles of green chemistry and the demand for more efficient and scalable synthetic processes have spurred significant interest in flow chemistry and continuous processing. mdpi.comrsc.org A major avenue of future research is the integration of catalysts derived from this compound into these advanced manufacturing platforms.

Immobilization of the chiral catalyst onto a solid support is a critical step for its application in continuous flow reactors. nih.govnih.gov This allows for easy separation of the catalyst from the product stream, catalyst recycling, and the potential for long-term, continuous operation. Research efforts are focused on developing effective immobilization strategies for catalysts based on this compound. This could involve covalent attachment of the amino alcohol or its derived ligand to a polymer resin, silica, or other solid supports without compromising its catalytic activity and selectivity.

The development of robust, immobilized catalysts will enable the design of packed-bed reactors for continuous, enantioselective synthesis. This approach not only enhances the sustainability and economic viability of chemical processes but also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. mdpi.com

Advanced Computational Approaches for Rational Design and Optimization

The rational design and optimization of catalysts can be significantly accelerated through the use of advanced computational methods. mdpi.com Density Functional Theory (DFT) calculations and other molecular modeling techniques are becoming increasingly powerful tools for understanding reaction mechanisms and predicting the performance of new catalysts. scispace.com

In the context of this compound, computational studies can provide valuable insights into the structure of the active catalytic species and the nature of the transition states in asymmetric reactions. nih.gov By modeling the interactions between the catalyst, substrate, and reagents, researchers can understand the origins of enantioselectivity and identify key structural features that govern catalytic efficiency.

Q & A

Q. What are the key synthetic routes for (R)-2-Amino-3,3-diphenylpropan-1-ol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically employs stereoselective strategies to achieve the (R)-configuration. One approach involves chiral auxiliary-mediated reactions, such as the reduction of a ketone precursor using asymmetric hydrogenation with catalysts like Ru-BINAP complexes. Alternatively, enzymatic resolution of racemic mixtures using lipases or acylases can isolate the (R)-enantiomer .

- Critical Parameters : Temperature (optimized between 0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (1–5 mol%) significantly impact yield (60–85%) and enantiomeric excess (ee >90%) .

- Data Table :

| Method | Yield (%) | ee (%) | Key Reagents/Conditions |

|---|---|---|---|

| Asymmetric Hydrogenation | 75 | 92 | Ru-BINAP, H₂ (50 psi), EtOH, 25°C |

| Enzymatic Resolution | 68 | 95 | Lipase PS-C, vinyl acetate, pH 7 |

Q. How is the structure of this compound characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard for determining absolute configuration. Key metrics include bond angles (C-N-C: ~109.5°) and torsion angles (C1-C2-C3-N1: -60° to +60°), confirming the (R)-configuration. Hydrogen bonding networks (O-H···N, ~2.8 Å) stabilize the crystal lattice .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Inhalation Exposure : Use fume hoods; if exposure occurs, administer oxygen and monitor respiratory function .

- Skin Contact : Immediately rinse with 10% ethanol-water solution to reduce absorption .

- Storage : Store under nitrogen at 4°C in amber glass to prevent racemization and oxidation .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound against enzyme targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like GABA transaminase. Key findings:

- Binding Affinity : ΔG = -8.2 kcal/mol for the (R)-enantiomer vs. -6.5 kcal/mol for (S).

- Key Interactions : π-π stacking with Phe₃₂₀ and hydrogen bonding with Thr₁₀₀ (distance: 2.9 Å) .

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., 12 µM for (R) vs. 45 µM for (S)) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) between synthetic batches?

- Methodological Answer :

- NMR Discrepancies : Assign using 2D techniques (HSQC, HMBC) to distinguish diastereotopic protons (δ 3.4–3.7 ppm for CH₂NH₂).

- IR Variability : Normalize baseline with Kubelka-Munk transformation; confirm NH/OH stretches (3250–3350 cm⁻¹) using deuterated solvents .

- Statistical Analysis : Apply principal component analysis (PCA) to batch data to identify outliers in reaction conditions .

Q. How does enantiomeric purity impact pharmacological efficacy, and what analytical methods quantify it?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min); retention times: (R)-enantiomer = 12.3 min, (S) = 14.1 min .

- Pharmacokinetics : In vivo studies show (R)-enantiomer has 3× higher bioavailability (AUC₀–₂₄ = 450 µg·h/mL) due to reduced hepatic clearance .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer :